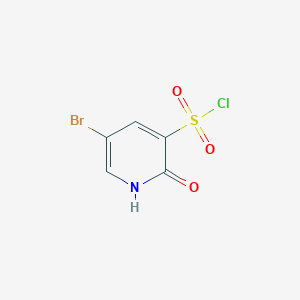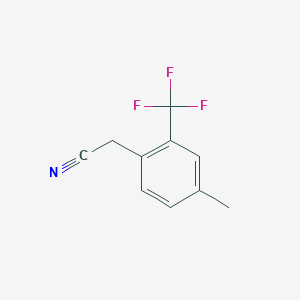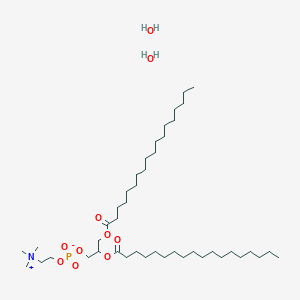
2,3-Di(octadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate;dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-distearoyl-sn-glycero-3-phosphocholine dihydrate is a phospholipid compound commonly used in the formation of liposomes and lipid nanoparticles. It is a derivative of phosphatidylcholine, featuring two stearic acid chains attached to the glycerol backbone. This compound is known for its stability and biocompatibility, making it a valuable component in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-distearoyl-sn-glycero-3-phosphocholine dihydrate can be synthesized through the esterification of sn-glycero-3-phosphocholine with stearic acid. The reaction typically involves the use of a catalyst, such as dicyclohexylcarbodiimide (DCC), to facilitate the formation of ester bonds . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds.
Industrial Production Methods
In industrial settings, 1,2-distearoyl-sn-glycero-3-phosphocholine dihydrate is produced using large-scale esterification processes. The compound is purified through techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and quality . The final product is often stored under nitrogen to prevent oxidation and degradation.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-distearoyl-sn-glycero-3-phosphocholine dihydrate primarily undergoes hydrolysis and oxidation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the ester bonds and the release of stearic acid and sn-glycero-3-phosphocholine .
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water
Oxidation: Oxygen, light, or oxidizing agents
Major Products Formed
Hydrolysis: Stearic acid, sn-glycero-3-phosphocholine
Oxidation: Oxidized phospholipid derivatives
Applications De Recherche Scientifique
1,2-distearoyl-sn-glycero-3-phosphocholine dihydrate is widely used in scientific research due to its versatility and biocompatibility. Some of its key applications include:
Chemistry: Used in the preparation of liposomes and lipid nanoparticles for drug delivery systems.
Biology: Employed in the study of cell membranes and lipid bilayers.
Medicine: Utilized in the formulation of lipid-based drug delivery systems, including mRNA vaccines.
Industry: Applied in the development of cosmetics and personal care products due to its emulsifying properties.
Mécanisme D'action
1,2-distearoyl-sn-glycero-3-phosphocholine dihydrate exerts its effects by integrating into lipid bilayers and forming stable liposomes. These liposomes can encapsulate various molecules, protecting them from degradation and facilitating their delivery to target cells . The compound interacts with cellular membranes, enhancing the uptake and release of encapsulated payloads under specific conditions, such as changes in pH .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-dipalmitoyl-sn-glycero-3-phosphocholine: Similar structure but with palmitic acid chains instead of stearic acid.
1,2-dioleoyl-sn-glycero-3-phosphocholine: Contains unsaturated oleic acid chains, leading to different physical properties.
1,2-dimyristoyl-sn-glycero-3-phosphocholine: Features shorter myristic acid chains, affecting its stability and melting point.
Uniqueness
1,2-distearoyl-sn-glycero-3-phosphocholine dihydrate is unique due to its long, saturated stearic acid chains, which confer high stability and low permeability to the liposomes it forms. This makes it particularly suitable for applications requiring prolonged stability and controlled release of encapsulated molecules .
Propriétés
Formule moléculaire |
C44H92NO10P |
|---|---|
Poids moléculaire |
826.2 g/mol |
Nom IUPAC |
2,3-di(octadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate;dihydrate |
InChI |
InChI=1S/C44H88NO8P.2H2O/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2;;/h42H,6-41H2,1-5H3;2*1H2 |
Clé InChI |
VHRFFOPIZMXKSG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC.O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


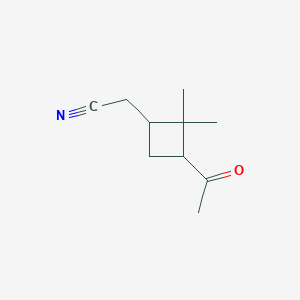
![1-(Benzo[d]oxazol-2-yl)azetidine-3-carboxylic acid](/img/structure/B13890844.png)
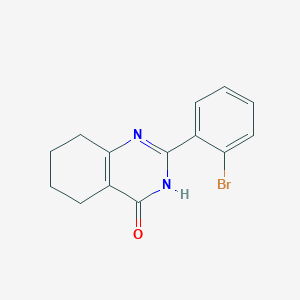
![7-[2-(3,7-Dihydroxyoct-1-enyl)-3,5-dihydroxycyclopentyl]heptanoic acid](/img/structure/B13890870.png)
![1,3a,5,7a-Tetrahydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13890878.png)
![N'-[2-(2-methoxyphenyl)-3-methylbenzimidazol-5-yl]ethanimidamide](/img/structure/B13890890.png)
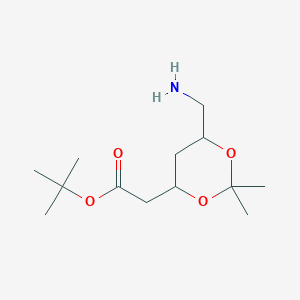
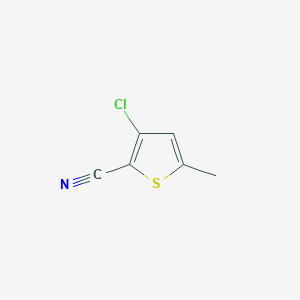
![5-bromo-6-isopropyl-4H-thieno[3,2-b]pyrrole-2-carboxylic acid](/img/structure/B13890905.png)
![N-(4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B13890907.png)
![4-Oxaspiro[2.5]octan-7-amine](/img/structure/B13890920.png)
![8-Thiophen-3-yl-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B13890933.png)
